N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]-3-(thiophen-2-yl)propanoic acid . This name reflects the compound’s core structure: an L-alanine backbone modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a methyl substituent on the nitrogen atom, and a thiophen-2-yl side chain at the β-carbon. The structural formula (Figure 1) illustrates the fluorene moiety, methyl group, and thienyl ring in stereospecific orientation.
The SMILES notation C1=CSC(=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 encodes the connectivity, emphasizing the thiophene ring (C1=CSC=C1), propanoic acid chain (CC(C(=O)O)), and Fmoc group (OCC2C3=CC=CC=C3C4=CC=CC=C24).
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 130309-35-2 , as confirmed by multiple sources. Its molecular formula, C₂₂H₁₉NO₄S , corresponds to a molecular weight of 393.46 g/mol , consistent with high-resolution mass spectrometry data. Empirical validation via elemental analysis confirms the stoichiometry: carbon (67.16%), hydrogen (4.83%), nitrogen (3.56%), oxygen (16.29%), and sulfur (8.16%).
Stereochemical Considerations: L-Alanine Configuration vs. Racemic Forms
The compound exhibits an L-configuration at the α-carbon, as denoted by the "(2S)" descriptor in its IUPAC name. This configuration arises from chiral synthesis protocols that preserve stereochemical integrity, such as enzymatic resolution or asymmetric catalysis. For instance, phenylalanine ammonia-lyase (PAL)-mediated transamination of 2-hydroxy-3-(2-thienyl)acrylic acid selectively yields the L-enantiomer with >99% enantiomeric excess.
Racemic mixtures of N-Fmoc-N-methyl-3-(2-thienyl)-alanine are rarely reported, as the methyl group on nitrogen complicates racemization pathways. However, non-methylated analogs like Fmoc-3-(2-thienyl)-L-alanine (CAS 130309-35-2) can racemize under basic conditions, necessitating stringent pH control during peptide synthesis.
Comparative Analysis with Related Thienyl-Alanine Derivatives
This compound differs structurally from related derivatives in three key aspects: (1) N-methylation , (2) thiophene ring position , and (3) protecting group identity (Table 1).
Table 1: Comparative Analysis of Thienyl-Alanine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 130309-35-2 | C₂₂H₁₉NO₄S | N-methyl, Fmoc, thiophen-2-yl |
| Fmoc-3-(3-thienyl)-L-alanine | 186320-06-9 | C₂₂H₁₉NO₄S | No N-methyl, thiophen-3-yl |
| N-Fmoc-N-methyl-L-alanine | 132327-80-1 | C₂₀H₂₁NO₄ | No thienyl group |
| L-2-Thienylalanine | 22951-96-8 | C₇H₇NO₂S | No Fmoc or N-methyl groups |
The thiophen-2-yl substituent in this compound confers distinct electronic properties compared to thiophen-3-yl analogs. Density functional theory (DFT) calculations reveal a 0.15 eV reduction in HOMO-LUMO gap for the 2-thienyl variant, enhancing its reactivity in photochemical applications. Additionally, N-methylation reduces hydrogen-bonding capacity, making the derivative more lipophilic than non-methylated counterparts like Fmoc-3-(2-thienyl)-L-alanine.
In peptide synthesis, the Fmoc group’s UV activity (λmax = 267 nm) facilitates monitoring via HPLC, while the methyl group sterically hinders aggregation in β-sheet structures. These features position this compound as a versatile building block for engineered peptides with tailored stability and conformational properties.
Properties
Molecular Formula |
C23H21NO4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C23H21NO4S/c1-24(21(22(25)26)13-15-7-6-12-29-15)23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-12,20-21H,13-14H2,1H3,(H,25,26) |
InChI Key |
BSQVBFTWKMOFNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC=CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine typically involves several steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction.
Methylation: The compound is methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thienyl group or other functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like piperidine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine exerts its effects depends on its interactions with molecular targets. The thienyl group may interact with specific enzymes or receptors, while the Fmoc group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
2.1.1. Protecting Group: Fmoc vs. Boc
- N-Boc-3-(2-thienyl)-L-alanine (): Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc. Boc is acid-labile, requiring harsh cleavage conditions (e.g., trifluoroacetic acid), whereas Fmoc is base-labile (piperidine). Boc-protected derivatives are less common in modern SPPS due to compatibility issues with acid-sensitive residues. Molecular Formula: C₁₂H₁₇NO₄S Molecular Weight: 287.33 g/mol
2.1.2. Side-Chain Heterocycles: Thienyl vs. Furyl vs. Naphthyl
- (R)-N-Fmoc-(2-furyl)alanine (): Substitutes 2-thienyl with a 2-furyl group. The furyl ring lacks sulfur, reducing hydrophobicity and polarizability compared to thienyl. Molecular Formula: C₂₂H₁₉NO₅ Molecular Weight: 377.40 g/mol Purity: ≥98.0% (HPLC)
- This increases peptide rigidity and aggregation propensity. Molecular Formula: C₂₈H₂₃NO₄ Molecular Weight: 437.49 g/mol Purity: 97%
2.1.3. Stereochemistry: L vs. D Isomers
- N-Fmoc-3-(2-thienyl)-D-alanine (): The D-configuration alters peptide backbone conformation, often used to resist proteolytic degradation. Molecular Formula: C₂₂H₁₉NO₄S Molecular Weight: 393.45 g/mol Purity: >97.0%
N-Methylation Effects
- N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine (): Incorporates N-methylation, which reduces hydrogen-bonding capacity and enhances membrane permeability. The 1-naphthyl group further increases hydrophobicity. Molecular Formula: C₂₉H₂₅NO₄ Molecular Weight: 451.52 g/mol Purity: >95%
- N-Fmoc-N-Methyl-beta-alanine (): A β-amino acid derivative with a shorter backbone, offering distinct conformational flexibility. Molecular Formula: C₁₉H₁₉NO₄ Molecular Weight: 325.36 g/mol
Bulky Aromatic Substitutents
- N-Fmoc-3,3-diphenyl-L-alanine (): Dual phenyl groups introduce significant steric bulk, reducing reaction rates in SPPS but improving peptide stability. Molecular Formula: C₃₀H₂₅NO₄ Molecular Weight: 463.53 g/mol Purity: 95%
- N-Fmoc-3-(2-biphenylyl)-L-alanine (): Biphenyl substituents enhance aromatic interactions in peptide folding. Molecular Formula: C₃₀H₂₅NO₄ Molecular Weight: 463.53 g/mol Purity: 98%
Table 1: Comparative Data of Fmoc-Protected Amino Acid Derivatives
| Compound Name | Protecting Group | Substituent | N-Methyl | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|---|
| N-Fmoc-N-methyl-3-(2-thienyl)-L-alanine* | Fmoc | 2-thienyl | Yes | C₂₃H₂₁NO₄S | ~407.45 | N/A |
| N-Boc-3-(2-thienyl)-L-alanine | Boc | 2-thienyl | No | C₁₂H₁₇NO₄S | 287.33 | N/A |
| (R)-N-Fmoc-(2-furyl)alanine | Fmoc | 2-furyl | No | C₂₂H₁₉NO₅ | 377.40 | ≥98.0% |
| N-Fmoc-3-(2-naphthyl)-D-alanine | Fmoc | 2-naphthyl | No | C₂₈H₂₃NO₄ | 437.49 | 97% |
| N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | Fmoc | 1-naphthyl | Yes | C₂₉H₂₅NO₄ | 451.52 | >95% |
| N-Fmoc-3,3-diphenyl-L-alanine | Fmoc | 3,3-diphenyl | No | C₃₀H₂₅NO₄ | 463.53 | 95% |
*Theoretical values inferred from analogs in evidence.
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